3-Iodo Substituent Enables Regioselective Functionalization in Dihalogenated Scaffolds
In dihalogenated imidazo[1,2-a]pyridines, the 3-iodo position undergoes complete regioselective substitution in preference to a chloro or other halogen substituent at other positions, enabling precise, stepwise functionalization [1]. This behavior is critical for generating structurally diverse libraries from a single intermediate.
| Evidence Dimension | Regioselectivity of Palladium-Catalyzed Cross-Coupling |
|---|---|
| Target Compound Data | Substitution of the 3-iodo atom is totally regioselective in the presence of a 7- or 8-chloro substituent [1]. |
| Comparator Or Baseline | 7-chloro-8-iodo- and 8-chloro-7-iodoimidazo[1,2-a]pyridines; substitution of the iodine atom was totally regioselective [1]. |
| Quantified Difference | Complete regioselectivity for the iodo position over the chloro position. |
| Conditions | Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions under microwave irradiation [1]. |
Why This Matters
This guarantees that a 3-iodo compound can be selectively functionalized at the 3-position, leaving other halogens available for subsequent orthogonal modifications, a key advantage for building complexity.
- [1] Marie, E.; et al. Regiocontrolled Microwave Assisted Bifunctionalization of 7,8-Dihalogenated Imidazo[1,2-a]pyridines: A One Pot Double-Coupling Approach. Molecules 2012, 17 (9), 10683-10707. View Source
